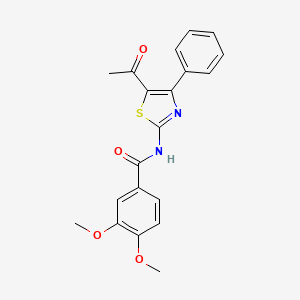

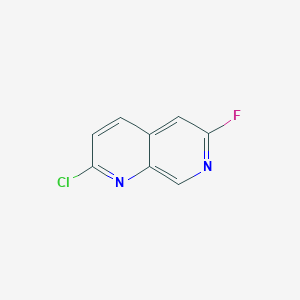

N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H26N4O6 and its molecular weight is 550.571. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives as Potential Therapeutics

Quinazoline derivatives have been explored for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potential. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating their activities in various models. One compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent activity, suggesting the quinazoline core's significance in developing new therapeutic agents (Rahman et al., 2014).

Sigma-2 Receptor Probes for Neurological Research

Research on benzamide analogs, including methoxylated 1,2,3,4-tetrahydroisoquinoliniums, has focused on their potential as ligands for sigma-2 receptors, which play a role in various neurological conditions. The development of radiolabeled benzamide analogs for sigma-2 receptor imaging in solid tumors is one application. Studies have synthesized and evaluated the binding affinity of these compounds, indicating their usefulness in studying sigma-2 receptors in vitro and potentially in vivo, which could aid in understanding tumor physiology and other neurological disorders (Xu et al., 2005).

Antimicrobial and Anti-Inflammatory Agents

Novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the chemical versatility of quinazoline-based structures in combating microbial infections. Additionally, benzodifuranyl derivatives derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds in developing new treatments for inflammatory diseases (Habib et al., 2013; Abu‐Hashem et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-methoxybenzaldehyde with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoyl chloride, followed by reduction and amidation reactions.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "N,N-Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diethyl ether", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoyl chloride in the presence of N,N-Dimethylformamide and N,N-Diisopropylethylamine to form N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide intermediate.", "Step 2: Reduction of the nitro group in the intermediate using Sodium borohydride in methanol to form N-(2-methoxybenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide intermediate.", "Step 3: Amidation of the intermediate using Hydrochloric acid and N,N-Dimethylacetamide to form N-(2-methoxybenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Step 4: Purification of the final product using Ethyl acetate and Water, followed by recrystallization from Diethyl ether." ] } | |

CAS RN |

931731-72-5 |

Molecular Formula |

C31H26N4O6 |

Molecular Weight |

550.571 |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C31H26N4O6/c1-41-28-9-5-2-6-24(28)18-32-29(36)23-14-10-21(11-15-23)20-34-30(37)26-7-3-4-8-27(26)33(31(34)38)19-22-12-16-25(17-13-22)35(39)40/h2-17H,18-20H2,1H3,(H,32,36) |

InChI Key |

PAIDBZKBVOAGAI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)

![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)

![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)

![2-(4-Bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2958988.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)